Product packaging for Methyl 4-(3-methoxy-3-oxopropyl)benzoate(Cat. No.:CAS No. 40912-11-6)

Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B121839
CAS No.: 40912-11-6
M. Wt: 222.24 g/mol
InChI Key: MLKXCCLYRPKSBM-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis Research

Methyl 4-(3-methoxy-3-oxopropyl)benzoate serves as a crucial intermediate or building block in the synthesis of more complex molecules. Its utility stems from the presence of two ester functionalities and an aromatic ring, which can be selectively modified through various organic reactions.

Several synthetic routes have been developed for the preparation of this compound. A common method is the Fischer esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq In this case, it is the esterification of 4-(2-carboxyethyl)benzoic acid with methanol (B129727). The mechanism involves the initial protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. uomustansiriyah.edu.iqyoutube.com

Another significant synthetic pathway is the Friedel-Crafts acylation . This involves the reaction of a benzene (B151609) derivative with an acylating agent in the presence of a Lewis acid catalyst.

These synthetic methods allow for the efficient production of this compound, making it a readily accessible precursor for a wide range of applications.

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its role as a versatile precursor for the synthesis of valuable compounds, particularly in the pharmaceutical and materials science sectors.

In medicinal chemistry , derivatives of this compound are explored for their potential therapeutic properties. For instance, it can be used as a starting material for the synthesis of quinazoline (B50416) derivatives, which are known to exhibit a wide range of biological activities. nih.gov The structural framework of the compound allows for the introduction of various pharmacophores, leading to the development of new drug candidates. One notable example is its use as a precursor in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy. mdpi.com Similarly, it is an intermediate in the synthesis of Montelukast, a medication used to manage asthma. anaxlab.com

In the field of materials science , the diester nature of this compound makes it a potential monomer for the synthesis of polyesters. google.com The properties of these polymers can be tailored by co-polymerizing it with other monomers, leading to materials with specific thermal and mechanical properties.

Furthermore, the chemical reactivity of this compound allows for its use in the synthesis of various organic compounds. The ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing access to a diverse array of functionalized molecules. The aromatic ring can also undergo electrophilic substitution reactions, allowing for further diversification of its structure.

Table 2: Examples of Reactions and Derivatives of this compound

Reaction TypeReagentsProductApplication of Product
ReductionLithium aluminum hydride (LiAlH4)4-(3-hydroxypropyl)benzyl alcoholIntermediate for polyesters and other polymers
HydrolysisSodium hydroxide (B78521) (NaOH)4-(2-carboxyethyl)benzoic acidPrecursor for polyamides and other polymers
AminationAmines4-(3-oxo-3-(alkylamino)propyl)benzamidePotential biologically active compounds

The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new synthetic methodologies and the discovery of novel molecules with important properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B121839 Methyl 4-(3-methoxy-3-oxopropyl)benzoate CAS No. 40912-11-6

Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXCCLYRPKSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344291
Record name Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40912-11-6
Record name Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 4 3 Methoxy 3 Oxopropyl Benzoate

Esterification-Based Synthetic Routes

Esterification remains a fundamental and widely practiced method for the synthesis of esters. For a diester like Methyl 4-(3-methoxy-3-oxopropyl)benzoate, this can be achieved through direct processes acting on a precursor diacid or through stepwise strategies involving precursor molecules.

Direct Esterification Processes

The most straightforward esterification route involves the direct reaction of the precursor dicarboxylic acid, 4-(2-carboxyethyl)benzoic acid, with methanol (B129727). This reaction, a type of Fischer esterification, is typically catalyzed by a strong acid. The mechanism involves the initial protonation of the carboxylic acid groups by the catalyst, which increases their electrophilicity. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final diester product.

Commonly used catalysts for this transformation include mineral acids such as sulfuric acid and hydrochloric acid. However, due to challenges with product separation and catalyst recovery, solid acid catalysts are gaining prominence. These heterogeneous catalysts, such as zirconium/titanium solid acids, offer advantages like easier workup and the potential for catalyst recycling, aligning with principles of green chemistry.

Catalyst TypeExampleTypical ConditionsAdvantagesDisadvantages
Mineral Acid Concentrated H₂SO₄Reflux in excess methanolLow cost, high reactivityDifficult to remove, corrosive, generates waste
Solid Acid Zr/Ti OxidesHigh temperature, can be used in flow reactorsRecyclable, low corrosion, environmentally benignMay require higher temperatures/pressures, higher initial cost
Lewis Acid Sc(OTf)₃Milder conditionsHigh efficiencyHigh cost

Precursor-Mediated Esterification Strategies

An alternative to direct diesterification is a stepwise approach where one of the ester groups is already present in a precursor molecule. This strategy can be advantageous if the starting materials are more readily available or if it allows for better control over the reaction.

One such pathway begins with a pre-existing benzoic acid ester, such as methyl 4-(halomethyl)benzoate. The synthesis would then proceed by building the propionate (B1217596) side chain. For instance, the halomethyl group could be converted to a cyanide, followed by hydrolysis to a carboxylic acid and subsequent chain extension, and finally esterification of the new carboxyl group.

Conversely, the synthesis can start from a derivative of propionic acid. For example, a reaction could begin with a protected 3-halopropionate derivative that is first coupled to the benzene (B151609) ring, followed by the introduction and subsequent esterification of the carboxylic acid group at the para position. These multi-step sequences allow for the versatile construction of the target molecule from a wider range of starting materials. nih.gov

Carbon-Carbon Coupling Reactions

Modern organic synthesis heavily relies on carbon-carbon bond-forming reactions, often catalyzed by transition metals. These methods provide powerful tools for constructing the carbon skeleton of this compound from simpler precursors.

Heck Reaction Mechanisms and Applications

The Palladium-catalyzed Heck reaction is a powerful method for coupling aryl halides with alkenes. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize a key unsaturated precursor to this compound.

The process would involve two main steps:

Heck Coupling: The reaction of an aryl halide, such as methyl 4-iodobenzoate, with methyl acrylate (B77674). This coupling is catalyzed by a palladium(0) complex and requires a base (e.g., triethylamine) to neutralize the hydrogen halide formed. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent beta-hydride elimination to yield the product, methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, and regenerate the Pd(0) catalyst. wikipedia.org

Reduction: The resulting α,β-unsaturated diester is then subjected to a reduction reaction to saturate the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This two-step sequence provides an efficient route to the final product.

ParameterTypical Reagents/Conditions
Aryl Halide Methyl 4-iodobenzoate, Methyl 4-bromobenzoate
Alkene Methyl acrylate
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles organic-chemistry.org
Base Triethylamine, Potassium carbonate
Solvent DMF, Acetonitrile, NMP
Reduction Step H₂, Pd/C

Conjugate Addition Approaches

Conjugate addition, particularly the Michael reaction, offers another strategic pathway for forming the required carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org

A plausible synthetic route would utilize methyl 4-vinylbenzoate as the Michael acceptor. The nucleophile, or Michael donor, would be a malonic ester derivative, such as dimethyl malonate, in the presence of a base like sodium methoxide (B1231860). The base deprotonates the malonate to form a stabilized enolate, which then attacks the β-carbon of the vinylbenzoate. masterorganicchemistry.com The resulting intermediate, upon acidic workup, hydrolysis, and decarboxylation, would yield the target propionate side chain. A final esterification step would convert the newly formed carboxylic acid into its methyl ester, completing the synthesis of this compound.

This methodology is particularly useful for building β-aryl propionate structures and benefits from the wide availability of malonic ester derivatives and suitable Michael acceptors. makingmolecules.com

Grignard Reaction Pathways

Grignard reagents are powerful carbon nucleophiles widely used for C-C bond formation. A synthetic strategy employing a Grignard reaction could be designed to construct the carbon framework of the target molecule. adichemistry.com

One potential pathway involves the reaction of a Grignard reagent derived from a protected 4-halobenzoic acid derivative with a suitable three-carbon electrophile. For instance, a Grignard reagent could be formed from methyl 4-bromobenzoate. However, the presence of the ester group, which is reactive towards Grignard reagents, necessitates low-temperature conditions or the use of a more tolerant Grignard-like reagent such as an organocuprate (Gilman reagent) to avoid side reactions. researchgate.net This organometallic species could then react in a conjugate addition fashion with an α,β-unsaturated ester like methyl acrylate.

Alternatively, a Grignard reagent formed from a 4-halotoluene could react with an epoxide like epichlorohydrin. This would be followed by oxidation of the methyl group to a carboxylic acid and subsequent esterification. Careful planning of protecting groups and reaction steps is crucial for the successful application of Grignard reagents in the synthesis of this multifunctional molecule.

Functional Group Interconversion Strategies

Functional group interconversions are fundamental in organic synthesis, allowing for the strategic modification of molecules to build complexity. For a target like this compound, several such strategies are key to its construction, focusing on the formation of its ester functionalities, the aliphatic chain, and potential modifications to the aromatic ring.

Oxidation and Reduction Protocols

A plausible and efficient route to this compound involves the selective reduction of its unsaturated precursor, methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. This precursor contains an α,β-unsaturated ester system, and the reduction of the carbon-carbon double bond is a critical step to yield the final saturated propionate side chain.

Catalytic hydrogenation is the most common and effective method for this transformation. The reaction typically involves treating the unsaturated ester with hydrogen gas (H₂) in the presence of a metal catalyst.

Key Reduction Methods:

Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of alkenes. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. It is highly effective for reducing the double bond without affecting the ester groups or the aromatic ring.

Raney Nickel (Raney Ni): Another active catalyst for hydrogenation, though sometimes requiring harsher conditions than palladium.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a versatile catalyst for the reduction of various functional groups, including alkenes.

The direct hydrogenation of a related compound, methyl benzoate (B1203000), to produce benzaldehyde highlights the utility of hydrogenation reactions on benzoate structures, although in that case, the ester itself is the target of reduction. rsc.org

Table 1: Representative Catalysts for Reduction of α,β-Unsaturated Esters

Catalyst Typical Conditions Selectivity
10% Pd/C H₂ (1-5 atm), Ethanol, Room Temp. High for C=C bond reduction
Raney Ni H₂ (50-100 atm), Methanol, 50-100°C Effective, may require higher pressure/temp.
PtO₂ H₂ (1-3 atm), Acetic Acid, Room Temp. Highly active, versatile

Nucleophilic Substitution Reactions

Nucleophilic substitution plays a crucial role in assembling the precursors of this compound. These reactions are essential for introducing side chains onto the benzene ring and for forming ether linkages if substituted phenols are used as starting materials.

For instance, a synthetic pathway could involve the alkylation of a nucleophile with a substituted benzyl (B1604629) halide. A relevant example is the reaction of methyl 3-methoxy-4-hydroxybenzoate with 1-bromo-3-chloropropane, where the phenoxide ion acts as a nucleophile to displace the bromide, forming a chloropropoxy side chain. nih.gov This demonstrates how a three-carbon chain can be attached to a benzene ring derivative via nucleophilic substitution.

While nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution, it can occur on aryl halides that possess strong electron-withdrawing groups in the ortho or para positions. youtube.comlibretexts.org This type of reaction activates the ring for nucleophilic attack, allowing for the direct replacement of a leaving group (like a halide) with a nucleophile. youtube.comlibretexts.org

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, used to introduce a wide variety of functional groups onto a benzene ring. study.com In the context of synthesizing precursors for this compound, EAS reactions could be used to install directing groups or functional group handles on a simpler benzene-based starting material.

A classic example is the nitration of methyl benzoate. youtube.com The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. study.comreddit.comlibretexts.org This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). study.comyoutube.com

While not a direct step in the synthesis of the target molecule from its likely precursors, this methodology is fundamental for creating polysubstituted benzene derivatives that could serve as starting materials. libretexts.org

Table 2: Regioselectivity in the Nitration of Methyl Benzoate libretexts.org

Isomer Percentage Yield
meta-nitro product 73%
ortho-nitro product 22%

Acyl Substitution Methodologies

The two methyl ester groups in this compound are typically formed via acyl substitution reactions, most commonly through esterification.

Fischer Esterification: The most direct method involves reacting the corresponding carboxylic acids (4-(2-carboxyethyl)benzoic acid) with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. guidechem.com

Alkylation of Carboxylates: An alternative high-yielding method is the alkylation of a carboxylate salt. google.com The parent carboxylic acid can be deprotonated with a base (e.g., potassium hydroxide) to form the carboxylate, which then acts as a nucleophile to attack an alkylating agent like dimethyl sulfate or methyl iodide to form the methyl ester. google.com This method is particularly useful for substrates that may be sensitive to strong acidic conditions. google.com

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions offer an efficient means of building molecular complexity in a single step. For the synthesis of precursors to this compound, cascade sequences initiated by well-known condensation reactions are highly valuable.

Knoevenagel Condensation in Precursor Synthesis

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is ideal for synthesizing the unsaturated precursor, methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. achemblock.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. wikipedia.org

In this specific synthesis, the reactants would be:

Carbonyl component: Methyl 4-formylbenzoate guidechem.com

Active methylene component: Dimethyl malonate

The reaction is typically catalyzed by a weak base, such as piperidine or potassium phosphate. ingentaconnect.comnih.gov The base deprotonates the dimethyl malonate to form an enolate ion, which then attacks the aldehyde carbon of methyl 4-formylbenzoate. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. Often, this is followed by decarboxylation if one of the activating groups is a carboxylic acid, though in this case with two ester groups, the diester product is formed. wikipedia.org

This reaction is highly efficient for creating substituted alkenes and is a key step in building the side chain of the target molecule. nih.gov

Table 3: Reactants for Knoevenagel Condensation

Reactant Role Structure
Methyl 4-formylbenzoate Electrophile (Carbonyl) 4-(OHC)C₆H₄COOCH₃
Dimethyl malonate Nucleophile (Active Methylene) CH₂(COOCH₃)₂

Friedel-Crafts Acylation for Aromatic Functionalization

A classic approach to forming a carbon-carbon bond on an aromatic ring, the Friedel-Crafts acylation, presents a viable route to an intermediate precursor of this compound. This method typically involves the reaction of an aromatic compound with an acylating agent, such as an acid anhydride or acyl halide, in the presence of a Lewis acid catalyst.

A plausible synthetic sequence begins with the Friedel-Crafts acylation of methyl benzoate with succinic anhydride. In this electrophilic aromatic substitution reaction, the acylium ion generated from succinic anhydride and a Lewis acid, commonly aluminum chloride (AlCl₃), attacks the benzene ring. The reaction is directed primarily to the para position due to the steric hindrance at the ortho positions and the directing effect of the methoxycarbonyl group. This yields Methyl 4-(3-carboxypropanoyl)benzoate.

The resulting keto acid intermediate then requires further transformation. The ketone can be reduced to a methylene group via methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). Following the reduction of the ketone, the terminal carboxylic acid can be esterified to a methyl ester using standard methods, such as Fischer esterification with methanol and a catalytic amount of strong acid, to yield the final product, this compound.

Table 1: Key Steps in Friedel-Crafts Acylation Pathway
StepReactantsKey ReagentsProduct
1. Friedel-Crafts AcylationMethyl benzoate, Succinic anhydrideAlCl₃Methyl 4-(3-carboxypropanoyl)benzoate
2. Ketone ReductionMethyl 4-(3-carboxypropanoyl)benzoateZn(Hg), HCl or N₂H₄, KOH4-(3-carboxypropyl)benzoic acid methyl ester
3. Esterification4-(3-carboxypropyl)benzoic acid methyl esterMethanol, H₂SO₄ (catalytic)This compound

Aldol and Claisen Condensation Analogues

Condensation reactions provide another foundational strategy for constructing the carbon skeleton of this compound. Specifically, a crossed Claisen condensation is a suitable method for forming the β-keto ester intermediate. researchgate.net

In this approach, an ester with α-hydrogens acts as the nucleophile, while an ester lacking α-hydrogens serves as the electrophile. For the synthesis of a precursor to the target molecule, methyl propanoate can be treated with a strong base, such as sodium methoxide, to form an enolate. This enolate then attacks the carbonyl carbon of methyl benzoate, which cannot self-condense as it lacks α-hydrogens. scispace.comacs.org The subsequent loss of a methoxide group from the tetrahedral intermediate results in the formation of a β-keto ester, namely Methyl 4-(1-methoxycarbonyl-2-oxobutyl)benzoate.

To arrive at the target structure, the ketone group of this β-keto ester intermediate must be removed. This can be achieved through a two-step process involving reduction of the ketone to a secondary alcohol, followed by dehydration and hydrogenation of the resulting alkene. A more direct approach would be a modification of the Wolff-Kishner or Clemmensen reduction, although the presence of multiple ester groups requires careful selection of reaction conditions to avoid side reactions like hydrolysis or transesterification. Following the removal of the keto group, the desired product is obtained.

Catalysis in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound. Various catalytic systems, from traditional acid and base catalysis to more advanced transition metal and photocatalytic methods, play crucial roles in different synthetic strategies.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of the target molecule. One of the most prominent examples is the Heck reaction, which involves the coupling of an aryl halide with an alkene. bohrium.com

In a potential synthetic route, Methyl 4-bromobenzoate can be coupled with methyl acrylate in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine ligand, and a base. nih.govnih.gov This reaction typically forms a carbon-carbon bond at the less substituted carbon of the alkene, leading to the formation of Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate. acs.org The final step in this sequence is the catalytic hydrogenation of the carbon-carbon double bond to a single bond, which can be achieved using a variety of catalysts, such as palladium on carbon (Pd/C) with hydrogen gas, to yield this compound.

Another relevant palladium-catalyzed transformation is the coupling of aryl halides with ester enolates. nih.gov In this case, a pre-formed enolate of methyl propionate could potentially be coupled with Methyl 4-bromobenzoate using a suitable palladium catalyst and ligand system to form the carbon-carbon bond directly.

Table 2: Comparison of Palladium-Catalyzed Routes
ReactionAryl ComponentCoupling PartnerKey Catalyst/ReagentsIntermediate
Heck ReactionMethyl 4-bromobenzoateMethyl acrylatePd(OAc)₂, PPh₃, Et₃NMethyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Enolate CouplingMethyl 4-bromobenzoateEnolate of methyl propionatePd catalyst, phosphine ligandDirect C-C bond formation

Acid and Base Catalysis in Esterification

Acid and base catalysis are fundamental in the final stages of many synthetic routes to this compound, specifically in the formation of the two methyl ester functionalities.

Acid-catalyzed esterification , commonly known as Fischer esterification, is employed when a carboxylic acid precursor is synthesized. nih.gov For instance, if a synthetic pathway yields 4-(2-carboxyethyl)benzoic acid, both carboxylic acid groups can be esterified simultaneously by refluxing the diacid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess methanol as the solvent drives the reaction towards the formation of the dimethyl ester product.

Base-catalyzed transesterification is another important method, particularly when starting from an ester other than a methyl ester or in processes where controlling the esterification of one of two different carboxylic acids is desired. For example, if a synthesis resulted in the corresponding diethyl ester, treatment with sodium methoxide in methanol would lead to the formation of the desired dimethyl ester through an equilibrium-driven process.

Transition Metal Catalysis for Advanced Syntheses

More contemporary and advanced synthetic methods involving transition metal catalysis offer novel and potentially more efficient routes to the precursors of this compound. These methods often provide higher atom economy and milder reaction conditions.

One such advanced strategy is the nickel-catalyzed reductive carboxylation of styrenes using carbon dioxide . acs.org This reaction has been demonstrated with methyl 4-vinylbenzoate as a substrate. The process involves the addition of a carboxyl group to the double bond in the presence of a nickel catalyst and a reductant. Subsequent esterification of the resulting carboxylic acid would lead to the target molecule. This approach is particularly attractive as it utilizes carbon dioxide, an abundant and renewable C1 feedstock.

Another advanced method is the rhodium-catalyzed hydroformylation of vinyl arenes . Applying this to methyl 4-vinylbenzoate would involve the addition of a formyl group and a hydrogen atom across the double bond. The resulting aldehyde could then be oxidized to a carboxylic acid and subsequently esterified to provide the final product. The regioselectivity of the hydroformylation is a key factor in this approach.

Photocatalytic Approaches in Derivative Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. While a direct photocatalytic synthesis of this compound is not prominently documented, photocatalytic methods can be envisioned for the synthesis of its derivatives, particularly from unsaturated precursors like Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

One relevant photocatalytic transformation is Atom Transfer Radical Addition (ATRA) . In this type of reaction, a radical is generated from an alkyl halide by a photoredox catalyst and then adds across a double bond. For instance, the double bond in the cinnamate-like precursor could undergo photocatalytic addition of various radical species to generate a range of functionalized derivatives of the target molecule. This approach allows for the introduction of diverse functional groups at the positions adjacent to the ester group on the side chain, offering a pathway to novel analogues.

Process Optimization and Reaction Control in Synthesis

The efficient and controlled synthesis of this compound hinges on the careful optimization of reaction parameters. Key considerations include the precise control of reactant ratios, the mitigation of side reactions, the management of temperature and atmospheric conditions, and the selection of an appropriate solvent system.

Precise control over the stoichiometry of reactants is fundamental to maximizing the yield of the desired product and minimizing the formation of impurities. In synthetic routes such as Friedel-Crafts acylation or cross-coupling reactions, the molar ratios of the starting materials, catalysts, and reagents directly influence the reaction pathway.

In a potential Friedel-Crafts acylation approach to this compound, the ratio of methyl benzoate, the acylating agent (e.g., 3-methoxy-3-oxopropanoyl chloride), and the Lewis acid catalyst (e.g., aluminum chloride) is critical. An excess of the acylating agent or catalyst can lead to di-acylation or other unwanted side reactions. Conversely, insufficient amounts may result in incomplete conversion of the starting material.

Potential side reactions in such a synthesis could include:

Polyalkylation/Polyacylation: Introduction of more than one acyl group onto the aromatic ring.

Isomerization: Formation of ortho- or meta-substituted products in addition to the desired para-substituted isomer.

Decomposition: Breakdown of starting materials or products under harsh reaction conditions.

Mitigation of these side reactions can be achieved through the slow, controlled addition of reagents and maintaining optimal stoichiometric ratios. The use of protecting groups might also be a strategy to prevent reactions at unintended sites on the molecule.

A hypothetical stoichiometric table for a Friedel-Crafts acylation is presented below:

Reactant/ReagentMolar EquivalentsPurpose
Methyl Benzoate1.0Starting Material
3-Methoxy-3-oxopropanoyl chloride1.0 - 1.2Acylating Agent
Aluminum Chloride (AlCl₃)1.1 - 1.5Lewis Acid Catalyst

This interactive table outlines a typical stoichiometry for a Friedel-Crafts acylation reaction. The molar equivalents can be adjusted based on experimental optimization to maximize yield and minimize byproducts.

Temperature is a critical parameter that significantly impacts reaction rates and selectivity. Many organic reactions, including those potentially used to synthesize this compound, are highly sensitive to thermal conditions.

For instance, in a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, the temperature must be carefully controlled to ensure the catalytic cycle proceeds efficiently without decomposition of the catalyst or reactants. researchgate.netugent.be Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and catalyst degradation.

Atmospheric control is also crucial, particularly in reactions involving air- or moisture-sensitive reagents and catalysts. Many organometallic catalysts, such as those used in cross-coupling reactions, are susceptible to oxidation or hydrolysis. researchgate.net Therefore, conducting such reactions under an inert atmosphere of nitrogen or argon is standard practice to prevent catalyst deactivation and ensure reproducibility.

The following table summarizes typical temperature and atmospheric conditions for relevant reaction types:

Reaction TypeTypical Temperature Range (°C)Atmospheric ConditionRationale
Friedel-Crafts Acylation0 to 60AnhydrousTo prevent deactivation of the Lewis acid catalyst.
Heck Reaction80 to 140Inert (N₂ or Ar)To prevent oxidation of the palladium catalyst and phosphine ligands. researchgate.net
Suzuki Coupling60 to 120Inert (N₂ or Ar)To protect the organoboron reagents and palladium catalyst from degradation.

This interactive table provides a general guide to the temperature and atmospheric conditions for different synthetic methodologies that could be employed in the synthesis of this compound.

In Friedel-Crafts acylation, non-polar solvents such as dichloromethane or carbon disulfide are often used to dissolve the reactants without coordinating strongly to the Lewis acid catalyst. In contrast, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed in palladium-catalyzed cross-coupling reactions. researchgate.net These solvents are effective at dissolving the polar and ionic species involved in the catalytic cycle.

The influence of the solvent on a reaction can be significant. For example, the use of a coordinating solvent can sometimes inhibit a reaction by binding to the catalyst's active site. Conversely, a solvent that effectively solvates the transition state can accelerate a reaction. The selection of an appropriate solvent is therefore a key aspect of process optimization.

The table below illustrates the properties and applications of common solvents in relevant synthetic reactions:

SolventPolarityBoiling Point (°C)Typical Application
Dichloromethane (CH₂Cl₂)Polar Aprotic39.6Friedel-Crafts Acylation
Dimethylformamide (DMF)Polar Aprotic153Heck and Suzuki Reactions researchgate.net
TolueneNon-polar111Suzuki Coupling
Tetrahydrofuran (THF)Polar Aprotic66Grignard and Organolithium Reactions

This interactive table highlights the characteristics of various solvents and their typical applications in synthetic organic chemistry, providing a basis for solvent selection in the synthesis of this compound.

Chemical Reactivity, Transformation, and Mechanistic Investigations of Methyl 4 3 Methoxy 3 Oxopropyl Benzoate

Reaction Classifications and Pathways

The chemical behavior of Methyl 4-(3-methoxy-3-oxopropyl)benzoate can be categorized into several key reaction pathways, including oxidative transformations, reductive processes, and substitution reactions. These transformations can target the ester functionalities, the aromatic ring, or the aliphatic chain.

One of the fundamental transformations of this compound involves the hydrolysis of its ester groups to yield carboxylic acids. This process is formally an oxidation of the carbon atom in the methoxy (B1213986) group of the ester. The hydrolysis can be catalyzed by either acid or base.

The selective hydrolysis of one ester group over the other can be challenging due to their similar reactivity. However, the aliphatic ester might be slightly more susceptible to hydrolysis under certain conditions due to lesser steric hindrance compared to the aromatic ester.

A typical reaction for the complete hydrolysis is:

this compound + 2 NaOH → Disodium 4-(2-carboxyethyl)benzoate + 2 CH₃OH

Disodium 4-(2-carboxyethyl)benzoate + 2 HCl → 4-(2-Carboxyethyl)benzoic acid + 2 NaCl

Reaction Reagents Products Notes
Base-catalyzed hydrolysis (Saponification)NaOH or KOH in water/alcohol mixture4-(2-Carboxyethyl)benzoic acid (after acidic workup)Typically proceeds to completion due to the formation of the stable carboxylate salt.
Acid-catalyzed hydrolysisStrong acid (e.g., H₂SO₄, HCl) in excess water4-(2-Carboxyethyl)benzoic acidThis is a reversible process, and an excess of water is required to drive the equilibrium towards the products. chemistrysteps.com

The ester functionalities of this compound can be reduced to alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing both esters to their corresponding primary alcohols. masterorganicchemistry.com In this case, the aromatic ester would be reduced to a benzyl (B1604629) alcohol derivative, and the aliphatic ester to a primary alcohol.

The reaction proceeds via nucleophilic addition of a hydride ion (from LiAlH₄) to the carbonyl carbon of the ester. jcsp.org.pk This forms a tetrahedral intermediate which then eliminates the methoxide (B1231860) leaving group to form an aldehyde intermediate. The aldehyde is subsequently reduced further by another equivalent of hydride to the primary alcohol. jcsp.org.pk Due to the high reactivity of LiAlH₄, it is generally not possible to stop the reaction at the aldehyde stage.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions. zenodo.org However, at higher temperatures and in specific solvent systems like diglyme, NaBH₄ has been shown to reduce aromatic esters. youtube.com

Reducing Agent Typical Solvent Product of Aromatic Ester Reduction Product of Aliphatic Ester Reduction
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)(4-(3-hydroxypropyl)phenyl)methanol(4-(3-hydroxypropyl)phenyl)methanol
Sodium Borohydride (NaBH₄)Methanol (B129727), EthanolGenerally no reaction under standard conditions.Generally no reaction under standard conditions.

Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The existing substituents on the ring will direct the position of the incoming electrophile. The ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. The alkyl group (-CH₂CH₂COOCH₃) is a weakly activating, ortho-, para-directing group. The directing effect of the alkyl group is generally stronger than the deactivating effect of the ester, thus substitution would be expected to occur at the positions ortho to the propionyl side chain.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts reactions.

Aliphatic Substitution: The propyl chain of the molecule is generally unreactive towards nucleophilic substitution unless a leaving group is introduced. It is possible to perform reactions at the α-carbon (the carbon adjacent to the aliphatic ester carbonyl) if a base is used to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylation.

Detailed Reaction Mechanism Elucidation

The mechanistic understanding of the reactions of this compound is crucial for predicting its behavior and for the rational design of synthetic pathways.

The hydrolysis of the ester groups in this compound is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com

Base-Catalyzed Mechanism (Saponification):

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups. This breaks the π bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond, and the methoxide ion (⁻OCH₃) is expelled as the leaving group. This results in the formation of a carboxylic acid.

Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.

Acid-Catalyzed Mechanism:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst. This makes the carbonyl carbon much more electrophilic.

Nucleophilic Attack by Water: A water molecule, a weak nucleophile, attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a neutral methanol molecule.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule or the conjugate base of the acid catalyst, regenerating the catalyst and forming the final carboxylic acid product.

All steps in the acid-catalyzed mechanism are reversible. chemistrysteps.com

While this compound itself is not a typical substrate for conjugate addition, its derivatives can be. For instance, if the propyl chain contained a double bond in conjugation with the ester carbonyl group (an α,β-unsaturated ester), it would be susceptible to Michael addition. studysmarter.co.uk

In a hypothetical scenario where an α,β-unsaturated analogue, such as methyl 3-(4-(methoxycarbonyl)phenyl)acrylate, were involved, the mechanism of a conjugate addition (Michael addition) with a nucleophile (e.g., an enolate) would be as follows:

Formation of the Nucleophile: A base would deprotonate a suitable donor molecule (e.g., a β-dicarbonyl compound) to generate a resonance-stabilized carbanion (an enolate).

Conjugate Addition: The nucleophilic enolate would attack the β-carbon of the α,β-unsaturated ester. This carbon is electrophilic due to the electron-withdrawing effect of the conjugated ester group. The attack results in the formation of a new carbon-carbon bond and an enolate intermediate where the negative charge is delocalized onto the oxygen of the ester carbonyl. chegg.com

Protonation: The enolate intermediate is then protonated by a proton source in the reaction mixture (often the conjugate acid of the base used in the first step or during a workup step) to yield the final 1,5-dicarbonyl compound. chegg.com

This type of reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. studysmarter.co.uk

Proposed Pathways for Functional Group Interconversions

The structure of this compound, featuring two distinct methyl ester functionalities and an aromatic ring, allows for several targeted functional group interconversions. Research has demonstrated pathways for both its synthesis and subsequent modification.

One primary synthetic route involves the esterification of 3-(4-carboxyphenyl)propionic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). This reaction converts the two carboxylic acid groups into their corresponding methyl esters.

Furthermore, the compound can serve as a precursor for other derivatives. A documented transformation is the bromination of the aromatic ring. This reaction, using bromine and iron powder in a carbon tetrachloride solvent under reflux, introduces a bromine atom onto the benzene ring, yielding methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate.

Based on its structure, several other interconversions are chemically plausible. The ester groups are key reaction sites. They can be hydrolyzed back to carboxylic acids under acidic or basic conditions (saponification). Transesterification, reacting the compound with a different alcohol, could produce alternative esters. Additionally, the aromatic ring can undergo further electrophilic substitution reactions, such as nitration or acylation, to introduce other functional groups.

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Kinetic and Thermodynamic Aspects of Reactivity

Reaction Kinetics Studies

Specific kinetic studies detailing the reaction rates for this compound were not found in the reviewed literature. However, kinetic analysis of structurally related compounds can provide insight into potential reaction behaviors. For example, studies on the reaction of other methoxy esters with hydroxyl radicals in atmospheric chemistry have been conducted. A study on 3-methoxy-3-methyl-1-butanol, which also contains a methoxy group, measured its reaction rate constant with OH radicals to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. nih.gov This type of study is crucial for understanding the environmental fate of volatile organic compounds.

For this compound, key kinetic studies would likely focus on the hydrolysis (saponification) of its two ester groups. The rates of hydrolysis for the aryl and alkyl esters would differ due to the electronic effects of the benzene ring. A hypothetical kinetic experiment could measure the rate of disappearance of the starting material or the appearance of the corresponding carboxylic acid products over time under controlled pH and temperature.

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Thermodynamic Control versus Kinetic Control in Product Formation

There is no specific research available that investigates thermodynamic versus kinetic control in reactions involving this compound. This concept is crucial in reactions that can yield multiple products. The product distribution can depend on whether the reaction is governed by the lowest energy transition state (kinetic control, often at lower temperatures) or the most stable final product (thermodynamic control, often at higher temperatures allowing for equilibrium).

Molecular Interactions and Biochemical Pathways

Influence on Cellular Components and Biochemical Cascades

There is no available research detailing the direct influence of this compound on cellular components or specific biochemical cascades. While derivatives of this compound are known intermediates in the synthesis of pharmaceuticals, such as Montelukast, the biological activity of the parent molecule itself has not been characterized. chemicalbook.com Its interaction with biological systems would likely begin with its metabolism, potentially through the enzymatic hydrolysis of its ester groups by cellular esterases as mentioned previously. The resulting dicarboxylic acid could then potentially enter different metabolic pathways. Without specific studies, any proposed influence remains speculative.

Advanced Applications and Research Utility of Methyl 4 3 Methoxy 3 Oxopropyl Benzoate

Strategic Intermediate in Complex Organic Synthesis

The presence of two ester moieties and a benzene (B151609) ring allows for a wide range of chemical transformations, making Methyl 4-(3-methoxy-3-oxopropyl)benzoate a valuable precursor in multi-step synthetic pathways.

Synthesis of Pharmaceuticals and Bioactive Molecules

While not typically a final active pharmaceutical ingredient (API) itself, this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its structure is related to other aromatic methoxycarboxylates that are widely used as intermediates for pharmaceuticals. google.com For instance, structurally similar compounds like methyl 3-methoxy-4-methylbenzoate are valuable intermediates in the creation of pharmaceutical preparations. google.com The general class of aromatic methoxycarboxylates are important in synthesizing drugs for conditions related to diabetes mellitus. google.com The core structure can be modified through various reactions, such as the synthesis of quinoline-piperazine derivatives, which are developed as pharmaceutical candidates. Although direct synthesis of a named drug from this specific compound is not prominently documented, its role as a precursor is evident from its inclusion in chemical catalogs aimed at pharmaceutical development. bldpharm.com For example, a related compound, methyl 2-(3-{(E)-3-[2-(7-chloro-2-quinolyl)vinyl]phenyl}-3-oxopropyl)benzoate, is a known intermediate in the synthesis of Montelukast, an asthma medication. chemicalbook.com

Building Block for Multifunctional Compounds

The compound's utility as a building block stems from the differential reactivity of its functional groups. It can undergo reactions such as oxidation to form 4-(3-methoxy-3-oxopropyl)benzoic acid or reduction to yield 4-(3-methoxy-3-hydroxypropyl)benzoate. These transformations allow for the introduction of new functionalities. Furthermore, the benzene ring is amenable to substitution reactions, enabling the creation of a diverse array of derivatives.

For instance, introducing a bromine atom to the benzene ring creates a halogenated intermediate suitable for cross-coupling reactions like the Suzuki-Miyaura reaction. Similarly, replacing the ether oxygen with sulfur to form a thioether linkage can modify properties like solubility and membrane permeability, which is significant in both drug design and materials science. This versatility allows chemists to use this compound as a foundational scaffold to construct more elaborate molecular architectures. bldpharm.com

Application in Materials Science and Polymer Chemistry

The dual-ester functionality of this compound also lends itself to applications in the field of polymer science.

Precursor in Polymer and Resin Production

This compound is utilized in the production of polymers and resins. Diesters, such as this one, are common precursors for the synthesis of polyesters through polycondensation reactions. Aromatic methoxycarboxylates, as a class, are known components of polyesters. google.com The specific properties of the resulting polymer, such as rigidity, thermal stability, and solubility, can be tuned by the choice of co-monomers and the polymerization conditions. While specific large-scale industrial polymers derived from this exact monomer are not widely publicized, its classification as a material building block by chemical suppliers underscores its potential in this area. bldpharm.comcrysdotllc.com

Monomer in Copolymerization Studies

This compound is a candidate for copolymerization studies, where two or more different monomers are reacted together to create a copolymer with tailored properties. Research into the copolymerization of structurally related acrylate (B77674) and methacrylate (B99206) monomers, such as methyl methacrylate (MMA), with various other monomers is extensive. sapub.org For example, studies on the copolymerization of styrene (B11656) with novel ring-disubstituted phenylcyanoacrylates demonstrate how modifying the aromatic ring of a monomer influences the reactivity and composition of the final copolymer. chemrxiv.orgchemrxiv.org These studies often involve radical initiation to start the polymerization process. chemrxiv.org The resulting copolymers can have properties that are a blend of the constituent homopolymers, or in some cases, entirely new properties. The incorporation of a monomer like this compound could introduce specific characteristics, such as altered polarity or flexibility, to the final polymer chain. sapub.org

Investigative Tools in Biological and Medical Research

Beyond synthesis, this compound and its derivatives are employed in research settings to explore biological processes. The compound itself has been investigated for potential biological activities and its interactions with biomolecules. Its mechanism of action can involve serving as a substrate for enzymes, which leads to the formation of active metabolites that can then influence cellular pathways. While detailed studies providing specific outcomes of these interactions are not broadly available, its utility as a chemical probe or reference compound in early-stage research is recognized.

Probing Biological Activities and Biomolecular Interactions

The investigation of how synthetic compounds interact with biological systems is a cornerstone of drug discovery and molecular biology. Such studies typically involve assessing the compound's effect on cellular pathways, enzyme activity, or receptor binding.

Table 1: Research Findings on Biological Activities

Research Area Findings
Cellular Pathway Modulation No specific studies reported.
Enzyme Inhibition/Activation No specific studies reported.
Receptor Binding Assays No specific studies reported.

Development of Therapeutic Precursors

Chemical intermediates are vital in the multi-step synthesis of complex pharmaceutical agents. Their structural framework is often incorporated into the final active molecule. For instance, related compounds with a benzoate (B1203000) scaffold serve as precursors in the synthesis of various therapeutics.

Despite the potential for compounds like this compound to act as building blocks in medicinal chemistry, there is a lack of specific published evidence or patents that explicitly identify it as a direct precursor in the development of known therapeutic agents. While it possesses functional groups that could be chemically modified, its direct application as a starting material or key intermediate for drug synthesis is not documented in available research.

Table 2: Documented Use as a Therapeutic Precursor

Therapeutic Agent Role of this compound

Metabolic and Pharmacokinetic Investigations

The study of a compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is critical for the development of safe and effective drugs. These investigations determine how the body processes a chemical entity.

Currently, there are no specific metabolic or pharmacokinetic studies for this compound reported in the scientific literature. Research into its metabolic fate, potential metabolites, and its pharmacokinetic profile in biological systems has not been published. Therefore, data regarding its absorption rates, distribution in tissues, metabolic pathways, and excretion routes remain uncharacterized.

Table 3: Pharmacokinetic Profile

Parameter Value
Absorption Not determined.
Distribution Not determined.
Metabolism Not determined.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

Proton NMR (¹H NMR) spectroscopy offers precise information about the number and types of hydrogen atoms in a molecule. While specific experimental data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate is not widely available in public repositories, the expected ¹H NMR spectrum can be predicted based on its chemical structure. The spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the propyl chain, and the methyl protons of the two ester groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be characteristic of the compound's unique structure. For instance, the aromatic protons would likely appear as two doublets in the downfield region, typical of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the aromatic ring and the ester group would show triplet patterns due to coupling with their neighboring methylene protons. The two methoxy (B1213986) groups would each present as a singlet.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. Predicted spectra indicate the presence of signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons, the methylene carbons of the propyl chain, and the methyl carbons of the methoxy groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbonyl carbons would resonate at the most downfield positions due to their deshielded nature. Public databases sometimes contain predicted ¹³C NMR data for such compounds, which can serve as a reference for experimental verification np-mrd.orgnp-mrd.org.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which serves as a primary confirmation of its chemical formula, C12H14O4. bldpharm.comepa.gov

The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, has been calculated to be 222.089209 g/mol . epa.gov This high-precision value is instrumental in distinguishing this compound from other potential isomers or compounds with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C12H14O4 bldpharm.comepa.gov
Average Mass 222.24 g/mol bldpharm.comepa.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on its functional groups. For this compound, the key functional groups are two distinct ester moieties and a para-substituted benzene ring.

The FTIR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two ester groups. The aromatic ester carbonyl will likely appear at a different wavenumber than the aliphatic ester carbonyl due to electronic effects from the benzene ring. Other significant peaks include C-O stretching vibrations for the ester linkages, C-H stretching for the aromatic and aliphatic portions, and aromatic C=C ring stretching.

Table 2: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C-H Stretch (Aromatic) 3100 - 3000 Benzene Ring
C-H Stretch (Aliphatic) 3000 - 2850 -CH2- and -CH3
C=O Stretch (Aromatic Ester) 1730 - 1715 Ar-C(=O)O-CH3
C=O Stretch (Aliphatic Ester) 1750 - 1735 -CH2-C(=O)O-CH3
C=C Stretch (Aromatic) 1600 - 1450 Benzene Ring
C-O Stretch 1300 - 1100 Ester Linkage

Note: The data in this table is predicted based on the known absorption ranges for the specified functional groups, as direct experimental FTIR data for this specific compound is not widely published.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the benzene ring and the carbon-carbon backbone. Aromatic C=C stretching and the symmetric breathing mode of the para-substituted ring are expected to produce strong Raman signals. While less intense than in the IR spectrum, the carbonyl stretches would also be observable.

Table 3: Predicted Raman Spectral Data for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group
C-H Stretch (Aromatic) 3100 - 3050 Benzene Ring
C-H Stretch (Aliphatic) 3000 - 2850 -CH2- and -CH3
C=O Stretch (Ester) 1750 - 1715 Ester Groups
C=C Stretch (Aromatic) 1615 - 1590 Benzene Ring

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. This analysis would reveal the exact conformation of the propionate (B1217596) side chain relative to the benzoate (B1203000) core and detail any intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

As of the latest review of scientific literature, specific single-crystal X-ray diffraction data for this compound (CAS 40912-11-6) has not been publicly reported. While data for structurally similar molecules exists, direct analysis of the title compound is necessary for unambiguous solid-state characterization. researchgate.net

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding its stability.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a compound like this compound, DFT would be employed to find the most stable geometric conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to minimize the molecule's energy. A popular and effective functional for such calculations on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov Alternative functionals such as B3PW91 might also be used for comparison. researchgate.net These calculations would reveal the preferred spatial orientation of the methoxycarbonyl group and the methoxy-oxopropyl substituent relative to the benzene ring.

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For organic molecules, Pople-style basis sets are common. A typical choice would be the 6-311+G(d,p) or 6-311++G(d,p) basis set. nih.govscirp.org The "6-311" indicates the number of Gaussian functions used to represent the core and valence orbitals. The "+G" or "++G" signifies the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" indicates the inclusion of polarization functions to account for the non-spherical nature of electron density in bonds. The geometry optimization process would systematically adjust the molecular coordinates until a stationary point on the potential energy surface is located, which is confirmed by ensuring that all calculated vibrational frequencies are real.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its reactivity. Computational analysis can provide valuable descriptors of this reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. researchgate.net

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about how it will interact with other reagents. Other global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, can also be calculated to provide a more quantitative understanding of the molecule's reactivity profile. researchgate.netrsc.org

Computational and Theoretical Insights into this compound

As of September 2025, detailed computational and theoretical studies specifically focused on this compound are not extensively available in publicly accessible scientific literature. The following sections outline the types of computational analyses that are theoretically applicable to this molecule, based on studies of structurally related compounds. The data presented is illustrative of the expected findings from such analyses, rather than being derived from direct computational studies of the target molecule.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and methyl 4-(3-methoxy-3-oxopropyl)benzoate is no exception. Current research is geared towards developing synthetic pathways that are not only efficient but also environmentally benign. One area of focus is the direct synthesis of related compounds like dimethyl carbonate (DMC) from carbon dioxide and methanol (B129727), which offers a greener alternative to traditional methods that use toxic reagents like phosgene. rsc.orgresearchgate.net The challenges in this direct synthesis, such as thermodynamic limitations and the formation of azeotropes, are being addressed through the use of innovative catalysts like CeO2 and dehydrating agents such as 2-cyanopyridine. rsc.orgresearchgate.net These advancements in DMC synthesis could potentially be adapted for the sustainable production of this compound, given their structural similarities as methyl esters.

Future research will likely explore the use of biocatalysts and flow chemistry to further enhance the sustainability of its synthesis. Biocatalysts, such as enzymes, can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. Flow chemistry, on the other hand, allows for better control over reaction parameters, leading to higher yields and purity, and can often be scaled up more efficiently and safely than batch processes. The development of catalysts with enhanced oxygen vacancies and the optimization of reaction parameters are also seen as crucial steps toward improving the yield and purity of dimethyl carbonate and, by extension, similar compounds. researchgate.net

Deeper Exploration of Biological Interactions and Pharmacological Potential

The structural motif of this compound, which includes a benzoate (B1203000) group, suggests a wide range of potential biological activities. Benzoate derivatives have been the subject of extensive pharmacological research, showing promise in various therapeutic areas. For instance, certain benzoate derivatives have been investigated as inhibitors of BCL-2, a protein implicated in colorectal cancer, and have shown potential in the treatment of neurodegenerative diseases like Alzheimer's. nih.govgoogle.com Furthermore, some benzoate derivatives have been found to act as intermediates in the biosynthesis of Coenzyme Q, a vital component of the cellular respiratory chain. nih.gov

A patent for amine derivatives, a class of compounds that includes structures related to this compound, has suggested their potential as melanin-concentrating hormone (MCH) antagonists, which could be beneficial in the treatment of obesity. google.com Sodium benzoate itself has been studied for its potential therapeutic uses in managing conditions such as major depressive disorder, schizophrenia, and autism spectrum disorder. nih.gov These findings open up exciting avenues for exploring the pharmacological profile of this compound. Future research will likely involve comprehensive screening of the compound and its derivatives against a panel of biological targets to identify novel therapeutic applications.

Table 1: Investigated Therapeutic Areas for Benzoate Derivatives

Therapeutic AreaSpecific Target/ApplicationReference
OncologyBCL-2 Inhibition in Colorectal Cancer nih.gov
Neurodegenerative DiseasesTreatment of Alzheimer's Disease google.com
Metabolic DisordersMCH Antagonism for Obesity Treatment google.com
Psychiatric DisordersTreatment of Depression, Schizophrenia nih.gov
Metabolic PathwaysIntermediates in Coenzyme Q Biosynthesis nih.gov

Integration into Advanced Functional Materials

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. The presence of both an aromatic ring and ester functionalities allows for a variety of chemical modifications and interactions, such as π-π stacking and hydrogen bonding. These interactions are crucial for the self-assembly of molecules into ordered structures with unique properties.

For example, research on perfluoroalkylated benzoic acid derivatives has demonstrated their ability to act as supramolecular gelators, capable of selectively congealing oils and organic solvents from water. researchgate.net This property has significant potential for environmental remediation, particularly in cleaning up oil spills. researchgate.net The thermoreversible nature of these gels allows for the easy recovery and recycling of the gelator material. researchgate.net Similarly, benzoate ester functionalized phenylenediamine derivatives have been synthesized and shown to possess interesting optical properties, with potential applications in optoelectronics. researchgate.net The specific emission characteristics of these compounds in both solution and solid-state make them candidates for use in devices such as organic light-emitting diodes (OLEDs). researchgate.net Future research in this area will likely focus on synthesizing novel polymers and metal-organic frameworks (MOFs) incorporating the this compound scaffold to explore their potential in gas storage, catalysis, and sensing applications.

Computational Design and Predictive Modeling for Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. For this compound, computational approaches can be employed to design derivatives with enhanced properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can be used to build models that correlate the structural features of benzoate derivatives with their biological activity or physical properties. A study on benzoate derivatives successfully developed a 3D-QSAR model to predict their lipophilicity, a key parameter in drug design. researchgate.net Such models can guide the synthesis of new derivatives with optimized properties. Furthermore, machine learning models are being developed to predict the outcomes of chemical reactions and the properties of resulting products. osti.gov For example, tree-based machine learning models have shown robustness in predicting the composition of complex chemical mixtures. osti.gov These predictive tools can significantly accelerate the discovery and development of new derivatives of this compound by prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Q & A

Q. What are the key physicochemical properties of Methyl 4-(3-methoxy-3-oxopropyl)benzoate relevant to experimental design?

The compound’s physicochemical properties are critical for designing experiments, particularly in synthesis and purification. Key properties include:

  • Boiling Point : 297.03°C at 760 mmHg .
  • Density : 1.105 g/cm³ .
  • LogP : 1.60470 (indicating moderate hydrophobicity) .
  • Refractive Index : 1.514 . These values inform solvent selection, distillation conditions, and chromatographic purification. For instance, the high boiling point suggests vacuum distillation may be necessary to avoid thermal degradation.

Q. What synthetic routes are available for this compound?

Common synthetic strategies involve esterification and functional group transformations. For example:

  • Esterification : Reacting benzoic acid derivatives with methanol under acidic conditions .
  • Coupling Reactions : Using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) to introduce substituents .
  • Optimized Protocols : Continuous flow reactors and automated synthesis systems improve yield and reproducibility . A detailed procedure from literature involves reacting methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride in DMF at 70°C for 14 hours, achieving 82% yield .

Q. What purification techniques are effective for isolating this compound?

  • Flash Chromatography : Effective for separating intermediates, as demonstrated in a study using PE/Et₂O (10:1) solvent systems .
  • Distillation : Suitable due to the compound’s high boiling point (297°C) .
  • Recrystallization : Polar solvents like ethanol or acetone can refine crystalline products .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing derivatives of this compound?

  • Catalyst Selection : Use of NaBH₄ for reductions or KMnO₄ for oxidations to modify functional groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
  • Temperature Control : Maintaining 70°C during coupling reactions minimizes side products .
  • Automation : Continuous flow reactors improve mixing and heat transfer, critical for scaling up .

Q. What analytical techniques resolve structural ambiguities or data inconsistencies for this compound?

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, addressing discrepancies in bond angles or stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₈O₄, MW 250.29) .
  • NMR Spectroscopy : Distinguishes between regioisomers by analyzing aromatic proton splitting patterns .

Q. How should researchers address contradictions in reported physicochemical data (e.g., LogP)?

  • Experimental Validation : Re-measure properties using standardized protocols (e.g., shake-flask method for LogP) .
  • Computational Cross-Check : Compare experimental LogP with predictions from software like ACD/Labs or PubChem .
  • Source Evaluation : Prioritize peer-reviewed studies over non-validated databases (e.g., exclude ) .

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Reactant of Route 2
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Methyl 4-(3-methoxy-3-oxopropyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.